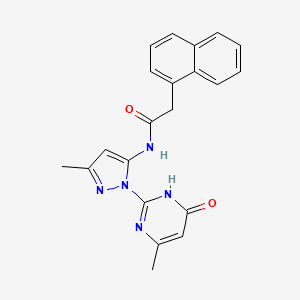

![molecular formula C22H19ClFN3OS B2650851 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034567-94-5](/img/structure/B2650851.png)

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Scientific Research Applications

1. Preclinical Pharmacology and Pharmacokinetics A study on CERC-301, a compound with a structural resemblance to the query chemical, explores its pharmacodynamics and pharmacokinetics as an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. It highlights its high-binding affinity and specificity to GluN2B, with no off-target activity. The study underscores the potential of such compounds in clinical trials for major depressive disorder, based on preclinical efficacy and pharmacokinetic data (Garner et al., 2015).

2. Neurotoxicity and Chemotherapy Another relevant study discusses the neurotoxic side effects of 5-fluorouracil (5-FU), a fluorinated pyrimidine, highlighting a case of 5-FU–induced encephalopathy. This study provides insights into the adverse neurotoxic effects of fluorinated pyrimidine compounds and their management (Cheung et al., 2008).

3. Therapeutic Index and Pharmacokinetics Further research on a new fluorinated pyrimidine, 590-S (PH-FU), demonstrates a therapeutic index superior to that of Tegafur, another fluorinated pyrimidine. The study emphasizes the unique pharmacokinetic characteristics of 590-S, suggesting its potential for further clinical exploration (Gan to kagaku ryoho. Cancer & chemotherapy, 1986).

properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-phenyl-3-propyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN3OS/c1-2-10-27-21(28)20-19(17(12-25-20)14-6-4-3-5-7-14)26-22(27)29-13-15-8-9-16(24)11-18(15)23/h3-9,11-12,25H,2,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBONJIELRTUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)

![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)

![N-(2,4-difluorophenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2650788.png)

![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)thiophene-2-sulfonamide](/img/structure/B2650789.png)